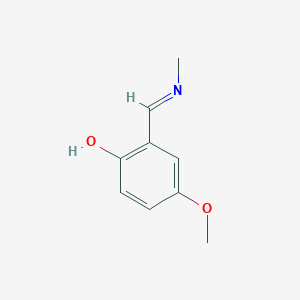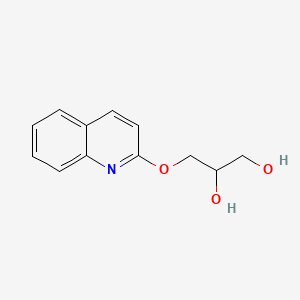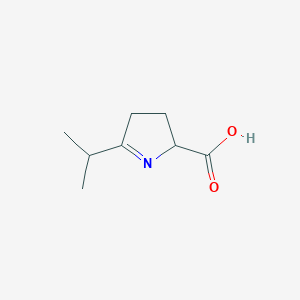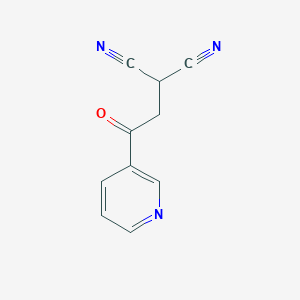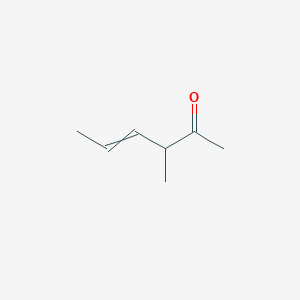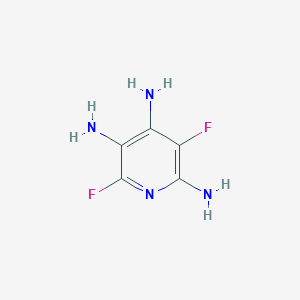
3,6-Difluoro-2,4,5-pyridinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2,4,5-pyridinetriamine is a fluorinated pyridine derivative with the molecular formula C5H6F2N4. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and reactivity, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2,4,5-pyridinetriamine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate amine sources. One common method includes reacting pentafluoropyridine with sodium azide to form intermediate compounds, which are then further reacted to yield the desired product . The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinated intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2,4,5-pyridinetriamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, amines, and thiols. Reaction conditions often involve the use of polar aprotic solvents like DMF and controlled temperatures to ensure selective and efficient reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
3,6-Difluoro-2,4,5-pyridinetriamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its enhanced stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-2,4,5-pyridinetriamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with similar reactivity and applications.
Pentafluoropyridine: A precursor used in the synthesis of various fluorinated pyridines, including 3,6-Difluoro-2,4,5-pyridinetriamine.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 6 positions enhances its stability and reactivity compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C5H6F2N4 |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
3,6-difluoropyridine-2,4,5-triamine |
InChI |
InChI=1S/C5H6F2N4/c6-1-2(8)3(9)4(7)11-5(1)10/h9H2,(H4,8,10,11) |
Clave InChI |
KMFJGRQMEMXBSR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1F)N)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


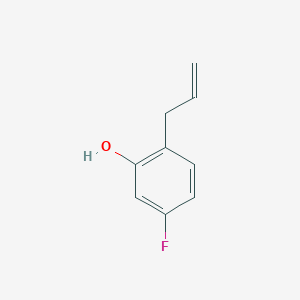
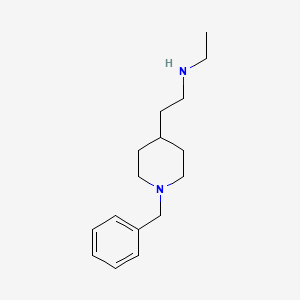
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

